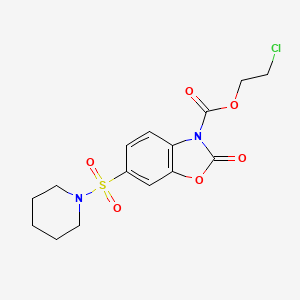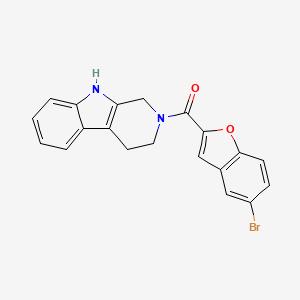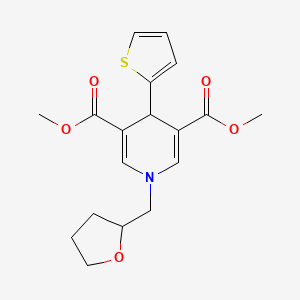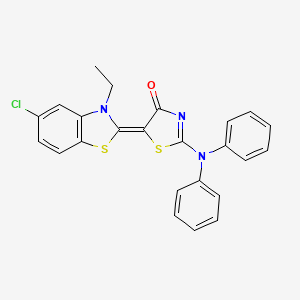![molecular formula C13H18N6O2 B11515342 Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino--](/img/structure/B11515342.png)
Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino--
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]GUANIDINE is a complex organic compound characterized by its unique structure, which includes a nitro group, a piperidine ring, and a guanidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]GUANIDINE typically involves the condensation of 5-nitro-2-(piperidin-1-yl)benzaldehyde with aminoguanidine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’'-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]GUANIDINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the piperidine ring .
Scientific Research Applications
N’'-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]GUANIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’'-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]GUANIDINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and guanidine moiety may also contribute to the compound’s activity by interacting with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N’'-[(E)-{[5-NITRO-2-(1-PIPERIDINYL)PHENYL]METHYLENE}CARBONOHYDRAZONIC DIAMIDE: Shares a similar structure but with different functional groups.
(E)-N-(2,6-DICHLOROPHENYL)-1-(5-NITRO-2-(PIPERIDIN-1-YL)PHENYL)METHANAMINE: Another compound with a piperidine ring and nitro group but different substituents.
Uniqueness
N’'-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]GUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H18N6O2 |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C13H18N6O2/c14-13(15)17-16-9-10-8-11(19(20)21)4-5-12(10)18-6-2-1-3-7-18/h4-5,8-9H,1-3,6-7H2,(H4,14,15,17)/b16-9+ |
InChI Key |
ZIMRHSRCYATIGE-CXUHLZMHSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/N=C(N)N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-amino-3'-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11515261.png)

![1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11515268.png)
![Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11515272.png)
![1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B11515278.png)
![4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11515279.png)
![2-[5-(4-Fluoro-phenyl)-tetrazol-2-yl]-N-(4-trifluoromethoxy-phenyl)-acetamide](/img/structure/B11515285.png)
![4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-chloro-6-ethoxyphenyl acetate](/img/structure/B11515286.png)
acetonitrile](/img/structure/B11515293.png)


![1-[3-(Benzyloxy)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11515312.png)
![6,7-dimorpholino-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11515317.png)

